1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- (CAS 66354-98-1; synonym LCG is a synthetic indole derivative with the molecular formula C₁₇H₁₅N₅OS and a molecular weight of 337.4 g/mol. The compound features a 2-phenylindole core bearing a 6-methoxy substituent and a tetrazol-5-ylmethylthio moiety at the 3-position.

Molecular Formula C17H15N5OS
Molecular Weight 337.4 g/mol
CAS No. 66354-98-1
Cat. No. B13799625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
CAS66354-98-1
Molecular FormulaC17H15N5OS
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4
InChIInChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)
InChIKeyLWINWUPFKQISOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

66354-98-1 (6-Methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole): Chemical Identity and Procurement-Significant Physicochemical Profile


1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- (CAS 66354-98-1; synonym LCG 20151) is a synthetic indole derivative with the molecular formula C₁₇H₁₅N₅OS and a molecular weight of 337.4 g/mol [1]. The compound features a 2-phenylindole core bearing a 6-methoxy substituent and a tetrazol-5-ylmethylthio moiety at the 3-position [1]. Its computed XLogP3-AA of 3.3, a density of 1.44 g/cm³, and a boiling point of 622°C at 760 mmHg define its handling and storage profile for laboratory procurement [1]. The compound is classified under the Drug/Therapeutic Agent category in the PubChem depositor system, signifying its research relevance in pharmacological discovery programs [1].

Why 66354-98-1 Cannot Be Interchanged with Other 2-Phenylindole-Tetrazole Derivatives: Structural Determinants of Activity


The pharmacological profile of 2-phenyl-3-(tetrazolylmethylthio)indoles is exquisitely sensitive to substituent identity and position on the indole core. Bazile et al. (1977) demonstrated that among a series of 2-phenyl-3-mercaptoindole tetrazole derivatives, only a single compound—the unsubstituted parent—exhibited noticeable analgesic activity; the insertion of electrodonor or electroattractor groups in various positions of 2-phenylindole induced a steep decrease in activity [1]. This seminal finding establishes that indole substitution patterns in this chemotype are not interchangeable and that substituent identity directly dictates whether a compound retains or loses pharmacological activity. Consequently, procurement of 66354-98-1 versus its close analogs (e.g., the 6-chloro variant CAS 66354-96-9 or the 5-methoxy positional isomer CAS 66403-52-9) carries material risk of obtaining a compound with a fundamentally different biological profile, even when the core scaffold appears identical .

Quantitative Differentiation of 66354-98-1: Head-to-Head and Cross-Study Comparative Evidence for Informed Procurement


66354-98-1 as an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor: Quantitative Binding and Functional Activity Data

66354-98-1 demonstrates confirmed inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a validated immuno-oncology target. In a biochemical assay using N-terminus 6xHis-tagged human IDO1 expressed in Escherichia coli with L-tryptophan as substrate, the compound exhibited a Ki of 162 nM [1]. In a cellular context, the compound inhibited human IDO1 in IFN-γ-stimulated human MDA-MB-231 breast cancer cells with an EC₅₀ of 74 nM following 48-hour preincubation [2]. While direct head-to-head comparator data for close structural analogs are not currently available in the public domain, the 6-methoxy-2-phenyl substitution pattern of 66354-98-1 is structurally distinct from other indole-based IDO1 inhibitors (e.g., the clinical candidate epacadostat, which bears a distinct substitution architecture), and the quantitative IDO1 activity profile establishes a specific, target-defined selection criterion that generic 2-phenylindole analogs lacking documented IDO1 engagement cannot satisfy.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Analgesic Activity Abolition by 6-Methoxy Substitution: Evidence from the 2-Phenyl-3-Mercaptoindole Tetrazole Series

Bazile et al. (1977) conducted a systematic pharmacological evaluation of 2-phenyl-3-mercaptoindole compounds containing a tetrazolic cycle. Critically, only one compound in the entire series—2-phenyl-3-(5′-tetrazolylmethylthio)indole, the unsubstituted parent (CAS 66354-90-3)—exhibited noticeable analgesic activity [1]. The authors explicitly reported that the introduction of electrodonor groups (such as methoxy) or electroattractor groups at various positions of the 2-phenylindole scaffold induced a steep decrease in analgesic activity [1]. This finding has direct implications for 66354-98-1: the 6-methoxy substituent, an electrodonor group, is positioned precisely where such substitutions were shown to abolish analgesic efficacy. Therefore, 66354-98-1 cannot be presumed to retain the analgesic properties of the unsubstituted parent compound; its procurement should be guided by its documented IDO1 inhibitory profile rather than by extrapolation from the analgesic activity reported for the parent scaffold.

Analgesic activity Structure-activity relationship Indole substitution effects

COX-2 Interaction Potential: Structural Rationale for 66354-98-1 Differentiation from 6-Chloro and 5-Methoxy Analogues

Segura-Quezada et al. (2024) reported that 6-methoxy-2-phenyl-3-(4-chlorophenyl)-1H-indole, a structurally related 2,3-diarylindole, exhibited stronger N–H indolic interactions with COX-2 compared to indomethacin in molecular docking analyses, correlating with anti-inflammatory efficacy in the TPA-induced ear edema model and the formalin test in mice [1]. While 66354-98-1 bears a tetrazol-5-ylmethylthio group at the 3-position rather than a 4-chlorophenyl group, the shared 6-methoxy-2-phenylindole core suggests that the 6-methoxy substitution may similarly enhance COX-2 binding interactions. Importantly, the 6-chloro analog (CAS 66354-96-9) would be expected to exhibit altered electronic and steric properties at this position, and the 5-methoxy positional isomer (CAS 66403-52-9) relocates the methoxy group to a position with different resonance and steric contributions to the indole NH acidity and binding pocket complementarity . These positional and electronic differences are not trivial: in the 2,3-diarylindole series, the 6-methoxy-2-phenyl combination specifically was identified as among the most active, underscoring the non-interchangeable nature of the 6-methoxy substitution pattern [1].

COX-2 inhibition Anti-inflammatory Molecular docking

Physicochemical Differentiation: 6-Methoxy vs. 6-Chloro Substitution Impacts Density and Lipophilicity Relevant to Formulation and DMPK

A direct comparison of computed and experimentally reported physicochemical properties between 66354-98-1 (6-methoxy) and its closest commercially available analog, 66354-96-9 (6-chloro), reveals differences with practical implications for formulation and absorption. 66354-98-1 has a molecular weight of 337.4 g/mol, an XLogP3-AA of 3.3, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a density of 1.44 g/cm³ [1]. In contrast, the 6-chloro analog (66354-96-9) has a molecular weight of 341.82 g/mol, a density of 1.52 g/cm³, and a boiling point of 549°C at 760 mmHg . The replacement of the methoxy group (–OCH₃) with chlorine (–Cl) alters lipophilicity (ΔXLogP), hydrogen bonding capacity (loss of the methoxy oxygen as an H-bond acceptor), and solid-state density—all of which are relevant to solubility, permeability, and solid-form behavior in formulation development. These differences mean that results obtained with the 6-chloro analog in DMPK or formulation studies cannot be directly extrapolated to 66354-98-1 without experimental verification.

Physicochemical properties Drug-likeness Formulation development

Best-Fit Research and Industrial Application Scenarios for 66354-98-1 Based on Quantitative Evidence


IDO1-Targeted Immuno-Oncology Probe Development

The confirmed IDO1 inhibitory activity of 66354-98-1 (Ki = 162 nM biochemical; EC₅₀ = 74 nM cellular in MDA-MB-231 cells) supports its use as a structurally distinct tetrazole-indole chemical probe for IDO1 target engagement studies in cancer immunotherapy research programs [1]. Unlike uncharacterized 2-phenylindole analogs, 66354-98-1 provides a documented starting point for structure-activity relationship (SAR) exploration around the tetrazol-5-ylmethylthio moiety in the context of tryptophan catabolism modulation.

Selective Procurement for COX-2-Focused Anti-Inflammatory Scaffold Optimization

Based on class-level evidence that the 6-methoxy-2-phenylindole core engages COX-2 with stronger N–H indolic interactions than indomethacin, 66354-98-1 represents a procurement-relevant entry point for medicinal chemistry programs seeking to replace the 3-(4-chlorophenyl) group of the reference 2,3-diarylindole series with a tetrazol-5-ylmethylthio bioisostere at the 3-position [2]. The tetrazole moiety may confer altered pharmacokinetic properties (e.g., enhanced acidity and solubility) compared to the chlorophenyl-bearing analogs, warranting direct experimental comparison.

Negative Control for Analgesic Screening Programs in the 2-Phenylindole-Tetrazole Series

The SAR data from Bazile et al. (1977) demonstrating that electrodonor-substituted 2-phenyl-3-mercaptoindole tetrazole derivatives lose analgesic activity provides a direct rationale for using 66354-98-1 as a structurally matched negative control [3]. In analgesic screening cascades employing the unsubstituted parent compound (CAS 66354-90-3) as a positive control, 66354-98-1 can serve as a 6-methoxy-substituted comparator to validate that observed analgesic effects are substituent-dependent rather than scaffold-driven.

Physicochemical Reference Standard for Tetrazole-Containing Indole Analog Series

With well-characterized physicochemical properties (MW 337.4, XLogP3-AA 3.3, HBD 2, HBA 5, density 1.44 g/cm³), 66354-98-1 can serve as a reference standard for physicochemical profiling within a series of tetrazole-containing indole analogs [4]. When evaluating the 6-chloro analog (CAS 66354-96-9) or the 5-methoxy positional isomer (CAS 66403-52-9), the quantitative property differences (ΔHBA, Δdensity, Δlipophilicity) provide a benchmark for assessing the impact of substituent changes on solubility, permeability, and solid-form behavior during lead optimization.

Quote Request

Request a Quote for 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.